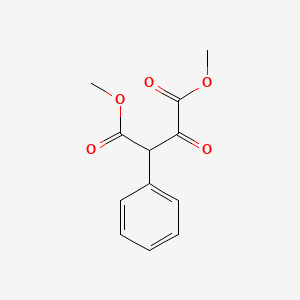

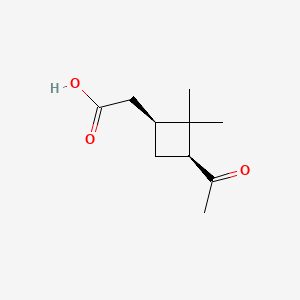

Dimethyl 2-oxo-3-phenylbutanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Dimethyl 2-oxo-3-phenylbutanedioate is utilized in the synthesis of various heterocyclic compounds, particularly phthalides and isobenzofuranones . These compounds are significant due to their presence in natural products and synthetic biologically active compounds. The compound serves as a precursor in tandem addition/cyclization reactions under basic conditions to create 3,3-disubstituted isobenzofuranones .

Pharmaceutical Intermediates

In the pharmaceutical industry, Dimethyl 2-oxo-3-phenylbutanedioate acts as an intermediate for the synthesis of drugs. Its reactivity under certain conditions allows for the construction of complex molecules, including those with quaternary carbon centers, which are challenging to synthesize but are crucial for creating bioactive molecules .

Organic Synthesis Research

Researchers use Dimethyl 2-oxo-3-phenylbutanedioate to explore new pathways in organic synthesis. It’s particularly useful in studying cascade reactions , where multiple bonds form in a sequence from a single starting material, leading to complex structures .

Catalytic Processes

This compound is also involved in catalytic processes that are part of ongoing research to develop more efficient and sustainable chemical reactions. It’s used to investigate the reactivity of certain ketones in the presence of catalysts .

Development of Antiviral Agents

Derivatives of Dimethyl 2-oxo-3-phenylbutanedioate have been studied for their potential as antiviral agents. The structural flexibility of the compound allows for the creation of various derivatives that can be tested against a range of viruses .

Anticancer Research

The compound’s derivatives are also being explored for their anticancer properties. By modifying the chemical structure, researchers aim to develop compounds that can target cancer cells selectively .

Agricultural Chemistry

In agriculture, Dimethyl 2-oxo-3-phenylbutanedioate derivatives can be used to synthesize plant hormones and other compounds that affect plant growth and development .

Propriétés

IUPAC Name |

dimethyl 2-oxo-3-phenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNPGQRYKXZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291290 |

Source

|

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-oxo-3-phenylbutanedioate | |

CAS RN |

68781-72-6 |

Source

|

| Record name | NSC74689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)